5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide
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Overview
Description
5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of both amino and methoxy groups in its structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2-methoxybenzenesulfonamide, is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitro group can be reduced back to an amino group using reducing agents.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Iron powder, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a drug candidate due to its structural similarity to known pharmacologically active sulfonamides.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Comparison
5-Amino-2-methoxy-N-(4-methoxy-phenyl)-benzenesulfonamide is unique due to the presence of both amino and methoxy groups, which may confer distinct chemical and biological properties compared to other sulfonamides. Its specific structure might result in different pharmacokinetics and pharmacodynamics, making it a valuable compound for further research.
Properties
IUPAC Name |
5-amino-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-19-12-6-4-11(5-7-12)16-21(17,18)14-9-10(15)3-8-13(14)20-2/h3-9,16H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDPAIQVKSGCKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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